5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a combination of pyridine, piperidine, and benzothiazole moieties
Preparation Methods
The synthesis of 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The preparation begins with the formation of the benzothiazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the pyridine ring with a nitrile group. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized using reagents like hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzothiazole moiety is known to modulate the activity of certain receptors, such as the AMPA receptor, which plays a role in synaptic transmission . Additionally, the compound’s ability to inhibit enzymes involved in cell proliferation contributes to its anticancer activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyridine-based molecules. For example:
8-chloro-2,3,5,6-tetrahydro-3,6-dimethyl-pyrrolo[1,2,3-de]-1,2,4-benzothiadiazine-1,1-dioxide: This compound also features a benzothiazole ring and has been studied for its activity as a positive modulator of the AMPA receptor.
1- (benzo[d]thiazol-2-ylamino)-3- (1H-indol-2-yl)-1-oxopropan-2-yl: This derivative has shown anti-inflammatory and analgesic activities.
The uniqueness of 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile lies in its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity.
Properties
IUPAC Name |
5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c1-24(18-15-4-2-3-5-17(15)28(26,27)23-18)14-6-8-25(9-7-14)19-16(20)10-13(11-21)12-22-19/h2-5,10,12,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZHFVJPXJMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)C#N)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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